molecular formula C17H19N5O2 B4694633 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4694633
M. Wt: 325.4 g/mol
InChI Key: SZYHBUHQFZMDFM-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is 325.15387487 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one belongs to the pyridopyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrido[4,3-d]pyrimidin-5(6H)-one with furan derivatives and piperazine. The reaction conditions often include refluxing in a suitable solvent, leading to the formation of the desired product in moderate to high yields.

The biological activity of pyridopyrimidine derivatives is often attributed to their ability to interact with various biological targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to this compound have been shown to inhibit DHFR, an essential enzyme in folate metabolism. This inhibition disrupts DNA synthesis and has implications in cancer therapy .
  • Tyrosine Kinase Inhibition : These compounds also exhibit activity against tyrosine kinases, which are crucial in cell signaling pathways related to proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Histamine H4 Receptor Modulation : Some derivatives have been identified as antagonists for the histamine H4 receptor, which is involved in inflammatory responses and may be targeted for treating allergic diseases and autoimmune conditions .

Case Studies

Several studies highlight the efficacy of pyridopyrimidine derivatives:

  • A study demonstrated that a related compound showed significant antitumor activity in vitro against various cancer cell lines by effectively inhibiting DHFR activity and inducing apoptosis in cancer cells .
  • Another investigation found that derivatives with similar structural features exhibited promising results as anti-inflammatory agents by modulating histamine receptor activity, suggesting potential applications in treating allergic reactions and chronic inflammatory diseases .

Data Summary

CompoundTargetActivityReference
This compoundDHFRInhibition leading to reduced DNA synthesis
This compoundTyrosine KinasesInhibition reducing tumor growth
This compoundHistamine H4 ReceptorAntagonism reducing inflammation

Scientific Research Applications

The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, specifically focusing on its role as an inhibitor in enzyme activity, particularly related to demethylases, and its implications in cancer research and other therapeutic areas.

Chemical Composition

The molecular formula of this compound is C18H21N7O2C_{18}H_{21}N_{7}O_{2} with a molecular weight of approximately 367.4 g/mol. Its structure features a pyrimidine core substituted with a furan ring and piperazine moiety, contributing to its biological activity.

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of specific enzymes, particularly histone demethylases such as KDM4 and KDM5. These enzymes play critical roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression.

Case Study: KDM Inhibitors

Research indicates that derivatives of pyrido[4,3-d]pyrimidin-5(6H)-one exhibit potent inhibitory effects against KDM enzymes. For example, compounds structurally similar to this compound have shown selectivity for KDM4 over other KDM subfamilies, demonstrating their potential in treating cancers associated with dysregulated gene expression due to aberrant histone methylation .

Cancer Therapeutics

Given its role as a KDM inhibitor, this compound is being investigated for its potential in cancer therapy. The ability to modulate histone methylation patterns can lead to reactivation of tumor suppressor genes and inhibition of oncogenes.

Research Findings:

Studies have demonstrated that inhibiting KDMs can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics. For instance, the combination of this compound with standard chemotherapy agents has been explored to assess synergistic effects on tumor growth inhibition .

Neuropharmacology

Another promising application lies within neuropharmacology, where the piperazine component may contribute to neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Potential Mechanisms:

The interaction with serotonin and dopamine receptors could be significant for developing treatments for conditions such as depression and anxiety disorders .

Comparative Analysis of Related Compounds

Compound NameStructureTarget EnzymeBiological Activity
This compoundStructureKDM4/KDM5Inhibitor
8-(4-(2-(4-(3-chlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-oneStructureKDM3/KDM6Selective Inhibitor
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamideStructureUnknownPotential Neuroactive

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHBUHQFZMDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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